1,1,1-Trifluoro-2-propanethiol

Description

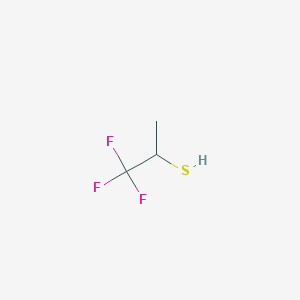

1,1,1-Trifluoro-2-propanethiol (C₃H₅F₃S) is a fluorinated organosulfur compound characterized by a thiol (-SH) group at the second carbon and three fluorine atoms attached to the terminal carbon. This structure imparts unique physicochemical properties, such as high electronegativity, enhanced acidity of the thiol group, and increased stability against oxidative degradation.

Properties

IUPAC Name |

1,1,1-trifluoropropane-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3S/c1-2(7)3(4,5)6/h2,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOUOGWTVBKKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-propanethiol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with a thiol group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-propanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydride or sodium methoxide are often employed.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-2-propanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-related biological processes.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-propanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs: Thiols vs. Alcohols

A key comparison lies in replacing the -SH group with an -OH group. For example, 1,1,1-Trifluoro-2-propanol (C₃H₅F₃O) shares the same fluorinated backbone but differs in the functional group.

- Acidity : The thiol derivative exhibits greater acidity (pKa ~8-10) compared to alcohols (pKa ~16-18) due to the weaker S-H bond and stabilization of the thiolate anion by fluorine’s electron-withdrawing effect.

- Boiling Point: Thiols generally have lower boiling points than analogous alcohols due to weaker hydrogen bonding. For instance, 1,1,1-Trifluoro-2-propanethiol likely boils below 100°C, whereas 1,1,1-Trifluoro-2-propanol may exceed 120°C .

- Reactivity : The -SH group is more nucleophilic than -OH, making the thiol derivative more reactive in thiol-ene click chemistry or metal coordination .

| Property | This compound | 1,1,1-Trifluoro-2-propanol |

|---|---|---|

| Functional Group | -SH | -OH |

| Molecular Formula | C₃H₅F₃S | C₃H₅F₃O |

| Estimated pKa | ~8-10 | ~16-18 |

| Boiling Point | <100°C | >120°C |

Fluorinated vs. Non-Fluorinated Thiols

Compared to non-fluorinated thiols like 1-propanethiol (C₃H₈S):

- Electron Effects : The -CF₃ group in this compound withdraws electron density, increasing the acidity of the -SH group (pKa difference ~4-5 units).

- Stability: Fluorination enhances resistance to oxidation, reducing disulfide (S-S) formation. Non-fluorinated thiols oxidize more readily under ambient conditions.

- Applications: Fluorinated thiols are preferred in medicinal chemistry for improved metabolic stability, as seen in analogs like 3-(Cycloheptylamino)-1,1,1-trifluoro-2-propanol (CAS: 478050-28-1), which is used in drug intermediates .

Complex Fluorinated Derivatives

Compounds such as 1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol (CAS: 478081-22-0) highlight the versatility of fluorinated propanol/thiol backbones in drug design. These derivatives integrate additional functional groups (e.g., amines, thiophenes) to enhance target binding or solubility. In contrast, this compound serves as a simpler building block for synthesizing such complex molecules .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.